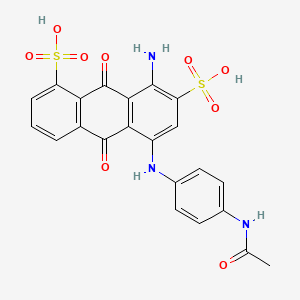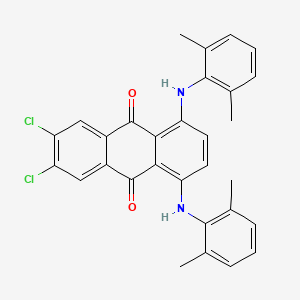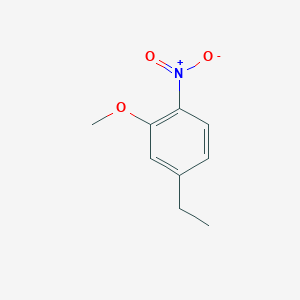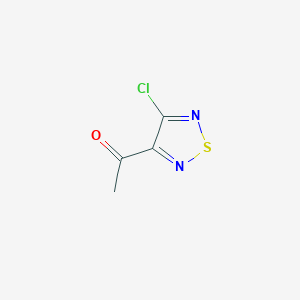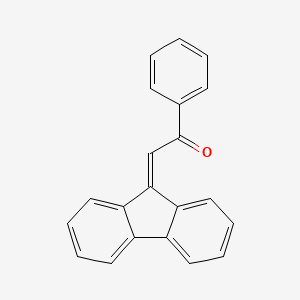
Ethanone, 1-phenyl-2-(9-fluorenylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-Fluoren-9-ylidene)-1-phenylethanone is an organic compound that features a fluorenylidene group attached to a phenylethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylidene)-1-phenylethanone typically involves the condensation of fluorenone with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(9H-Fluoren-9-ylidene)-1-phenylethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9H-Fluoren-9-ylidene)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound to fluorenylidene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the fluorenylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylidene derivatives.
Substitution: Various substituted fluorenylidene and phenylethanone derivatives.
Applications De Recherche Scientifique
2-(9H-Fluoren-9-ylidene)-1-phenylethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 2-(9H-Fluoren-9-ylidene)-1-phenylethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit enzyme activity or bind to receptor sites, altering cellular functions. The exact molecular targets and pathways involved would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenone: A structurally related compound with a ketone group on the fluorenylidene moiety.
Benzylideneacetone: Contains a similar phenylethanone structure but lacks the fluorenylidene group.
Fluorenylidene derivatives: Compounds with various substituents on the fluorenylidene moiety.
Uniqueness
2-(9H-Fluoren-9-ylidene)-1-phenylethanone is unique due to the combination of the fluorenylidene and phenylethanone structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry, where its structural features can be exploited for desired functionalities.
Propriétés
Numéro CAS |
5653-33-8 |
|---|---|
Formule moléculaire |
C21H14O |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
2-fluoren-9-ylidene-1-phenylethanone |
InChI |
InChI=1S/C21H14O/c22-21(15-8-2-1-3-9-15)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-14H |
Clé InChI |
ZTFJPVNKTSSGQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



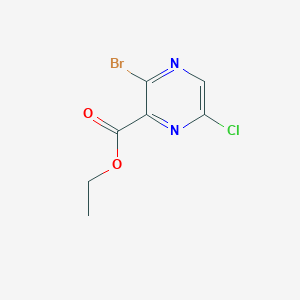
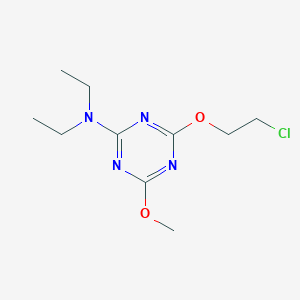
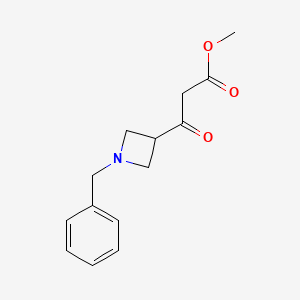
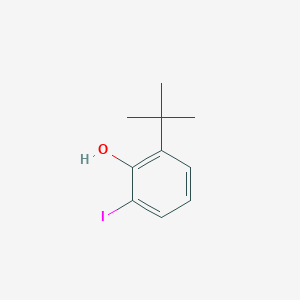
![1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)

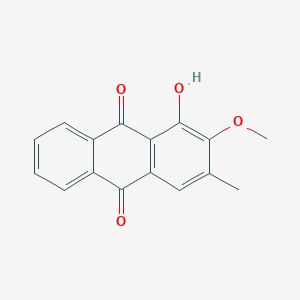

![Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)
